molecular formula C8H3Cl3F4O B1402226 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene CAS No. 1417566-49-4

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene

Cat. No.: B1402226
CAS No.: 1417566-49-4
M. Wt: 297.5 g/mol
InChI Key: POTZECKZZNOUKI-UHFFFAOYSA-N
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Description

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a fluoro group, a trichloromethoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene typically involves the introduction of the fluoro, trichloromethoxy, and trifluoromethyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with electrophiles such as fluorine, trichloromethoxy, and trifluoromethyl reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process may include halogenation, followed by the introduction of the trichloromethoxy and trifluoromethyl groups using appropriate reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of halogen groups or the formation of hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted benzene derivatives.

Scientific Research Applications

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of the fluoro, trichloromethoxy, and trifluoromethyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity. These interactions can modulate various biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitro-1-(trifluoromethyl)benzene
  • 2-Fluoro-1-methyl-4-(trichloromethoxy)benzene
  • 2-Bromo-4-fluoro-1-iodobenzene

Uniqueness

2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both trichloromethoxy and trifluoromethyl groups imparts distinct chemical properties, such as increased electron-withdrawing effects and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

2-fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3F4O/c9-8(10,11)16-5-3-1-2-4(6(5)12)7(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTZECKZZNOUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
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2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
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2-Fluoro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
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